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Compound of Interest

Compound Name: Tetrakis(triphenylphosphine)nickel

Cat. No.: B083388 Get Quote

Unraveling the Geometry of
Tetrakis(triphenylphosphine)nickel(0): A
Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the

Tetrahedral vs. Square Planar Geometry of Tetrakis(triphenylphosphine)nickel(0)

The molecular geometry of four-coordinate d¹⁰ metal complexes, such as

tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄], is a critical determinant of their reactivity

and catalytic activity. A comprehensive analysis of experimental and theoretical data

unequivocally points towards a tetrahedral geometry for this complex, driven primarily by the

significant steric demands of the four bulky triphenylphosphine (PPh₃) ligands. While a square

planar arrangement is electronically possible for a d⁸ configuration, for a d¹⁰ metal center like

Ni(0), the tetrahedral arrangement minimizes steric repulsion between the ligands, leading to a

more stable structure.

Experimental Evidence: Insights from Structural
Analogs
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Direct crystallographic data for tetrakis(triphenylphosphine)nickel(0) is not readily available

in publicly accessible databases. However, compelling evidence for its tetrahedral geometry is

derived from the well-characterized structures of its heavier congeners,

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and

tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄].

X-ray diffraction studies of both Pd(PPh₃)₄ and Pt(PPh₃)₄ have conclusively established their

tetrahedral coordination spheres. The phosphorus atoms of the four triphenylphosphine ligands

surround the central metal atom in a tetrahedral arrangement. Given that nickel, palladium, and

platinum all belong to Group 10 of the periodic table and share similar electronic configurations

in their zerovalent state, it is widely accepted that Ni(PPh₃)₄ adopts the same tetrahedral

geometry to accommodate the steric bulk of the four triphenylphosphine ligands.[1]

Table 1: Structural Data for M(PPh₃)₄ (M = Pd, Pt) Analogs

Parameter
Tetrakis(triphenylphosphin
e)palladium(0)

Tetrakis(triphenylphosphin
e)platinum(0)

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/c

M-P Bond Lengths (Å) 2.428 - 2.441 2.42 - 2.44

P-M-P Bond Angles (°) 102.3 - 118.3 103.9 - 117.8

Note: The range in bond angles reflects a slight distortion from perfect tetrahedral geometry,

which is common in the solid state due to crystal packing forces.

Theoretical Considerations: The Dominance of
Steric Hindrance
Computational studies focusing on the steric and electronic effects in phosphine complexes of

nickel provide a theoretical framework for understanding the preference for a tetrahedral

geometry in Ni(PPh₃)₄. The large cone angle of the triphenylphosphine ligand (approximately

145°) results in significant steric repulsion when four of these ligands are coordinated to a

single nickel center.
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In a hypothetical square planar geometry, the P-Ni-P bond angles would be constrained to 90°

and 180°. This arrangement would lead to severe steric clashes between the bulky phenyl

groups of adjacent triphenylphosphine ligands. In contrast, a tetrahedral geometry allows for

larger P-Ni-P bond angles of approximately 109.5°, which significantly alleviates this steric

strain.

Density Functional Theory (DFT) calculations on related Ni(II) phosphine complexes have

demonstrated that the balance between tetrahedral and square planar geometries is delicate

and highly dependent on both the electronic nature and the steric bulk of the ligands. For large,

sterically demanding ligands like triphenylphosphine, the energy penalty associated with the

steric clashes in a square planar arrangement far outweighs any potential electronic

stabilization, making the tetrahedral geometry the overwhelmingly favored conformation.

Experimental Protocols
The synthesis and structural characterization of tetrakis(triphenylphosphine)nickel(0) require

rigorous anaerobic and anhydrous techniques due to its sensitivity to air and moisture.

Synthesis of Tetrakis(triphenylphosphine)nickel(0)
A common and reliable method for the synthesis of Ni(PPh₃)₄ is the reduction of a nickel(II) salt

in the presence of an excess of triphenylphosphine. The following protocol is adapted from

established procedures in "Inorganic Syntheses".

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Triphenylphosphine (PPh₃)

Sodium borohydride (NaBH₄) or another suitable reducing agent

Anhydrous, deoxygenated ethanol

Anhydrous, deoxygenated diethyl ether

Schlenk flask and other appropriate anaerobic glassware
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Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), a Schlenk flask is charged with nickel(II)

chloride hexahydrate and a stoichiometric excess (at least 4 equivalents) of

triphenylphosphine.

Anhydrous and deoxygenated ethanol is added to the flask to dissolve the reactants. The

solution will initially be green.

A solution of sodium borohydride in ethanol is added dropwise to the stirred reaction mixture

at room temperature.

As the reduction proceeds, the color of the solution will change, and a precipitate of the

desired product will form. The reaction is typically stirred for several hours to ensure

complete reaction.

The product is isolated by filtration under an inert atmosphere, washed with cold,

deoxygenated ethanol and then with deoxygenated diethyl ether to remove any unreacted

starting materials and byproducts.

The resulting solid, tetrakis(triphenylphosphine)nickel(0), is dried under vacuum.

Single-Crystal X-ray Diffraction of an Air-Sensitive
Compound
Obtaining single crystals suitable for X-ray diffraction requires careful control over the

crystallization process. For air-sensitive compounds like Ni(PPh₃)₄, all steps must be performed

under an inert atmosphere.

Crystal Growth:

Solvent Selection: A solvent system in which the compound has moderate solubility is

chosen. This often involves a good solvent (e.g., toluene or tetrahydrofuran) and a poor

solvent (e.g., hexane or pentane).

Crystallization Techniques:
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Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is

prepared in a Schlenk tube. The tube is then placed in a larger container with a slow

stream of inert gas passing over it, or the stopper is slightly loosened to allow for very slow

evaporation of the solvent.

Solvent Diffusion (Layering): A concentrated solution of the compound is prepared in a

dense, good solvent at the bottom of a narrow tube. A less dense, poor solvent is then

carefully layered on top without disturbing the interface. Crystals will slowly form at the

interface over time.[2]

Slow Cooling: A saturated solution of the compound is prepared at an elevated

temperature and then allowed to cool slowly to room temperature, and then further in a

refrigerator or freezer. The slow cooling rate is crucial to promote the growth of large, well-

ordered crystals.[2]

Data Collection:

Crystal Mounting: A suitable crystal is selected under a microscope in an inert atmosphere

(e.g., in a glovebox). The crystal is coated in a cryoprotectant oil (e.g., Paratone-N) and

mounted on a loop attached to a goniometer head.

Diffractometer Setup: The mounted crystal is transferred to the X-ray diffractometer, which is

equipped with a cold stream of nitrogen gas (typically around 100 K) to minimize thermal

motion of the atoms and protect the crystal from degradation.[2]

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray

beam. The diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The collected data is processed to determine the unit cell

parameters and space group. The structure is then solved using direct methods or Patterson

methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

[3]

Logical Relationship Diagram
The following diagram illustrates the logical flow from experimental evidence and theoretical

principles to the conclusion of a tetrahedral geometry for
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tetrakis(triphenylphosphine)nickel(0).

Determination of Molecular Geometry for Ni(PPh3)4

Experimental Evidence

Analogy to Pd(PPh3)4 and Pt(PPh3)4
(X-ray Crystallography Data)

Theoretical Considerations

Steric Hindrance of PPh3 Ligands
(Large Cone Angle) Electronic Configuration of Ni(0) (d10)

Conclusion: Tetrahedral Geometry

Favors high symmetry

Click to download full resolution via product page

Caption: Logical workflow for determining the geometry of Ni(PPh₃)₄.

In conclusion, the overwhelming body of indirect experimental evidence from analogous

structures and the fundamental principles of steric hindrance in coordination chemistry firmly

establish that tetrakis(triphenylphosphine)nickel(0) possesses a tetrahedral molecular

geometry. This understanding is crucial for predicting its reactivity in various catalytic

applications and for the rational design of new nickel-based catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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